

# URB937: A Peripherally Restricted FAAH Inhibitor for Pain and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Urb937  |           |
| Cat. No.:            | B584721 | Get Quote |

## **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **URB937**, a potent and peripherally restricted inhibitor of Fatty Acid Amide Hydrolase (FAAH). **URB937** represents a promising therapeutic agent for the management of pain and inflammation without the central nervous system (CNS) side effects associated with direct-acting cannabinoid receptor agonists.[1][2] This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for the evaluation of **URB937**.

### **Core Concepts**

**URB937** is an O-aryl carbamate derivative that selectively inhibits FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[3][4] By inhibiting FAAH in peripheral tissues, **URB937** elevates the endogenous levels of anandamide, which in turn enhances the activation of peripheral cannabinoid receptors, particularly CB1 receptors.[4][5] This targeted action at the periphery is designed to provide analgesia and anti-inflammatory effects while avoiding the psychoactive effects associated with CNS cannabinoid receptor activation.[1][2]

The peripheral restriction of **URB937** is a key feature, attributed to its interaction with the ATP-binding cassette transporter G2 (ABCG2), an efflux transporter highly expressed at the blood-



brain barrier (BBB).[3][6] This transporter actively removes **URB937** from the CNS, thereby limiting its central activity.[3][6]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **URB937** from preclinical studies in rodents.

Table 1: In Vitro and In Vivo Potency of URB937

| Parameter                                                | Species       | Value                              | Reference |
|----------------------------------------------------------|---------------|------------------------------------|-----------|
| IC50 (FAAH inhibition)                                   | Not Specified | 26.8 nM                            | [7][8]    |
| ED50 (Liver FAAH inhibition)                             | Rat (oral)    | 0.9 mg/kg                          | [1][2]    |
| ED50 (Brain FAAH inhibition)                             | Rat (oral)    | 20.5 mg/kg                         | [1][2]    |
| ED50 (Liver FAAH inhibition)                             | Mouse (oral)  | 0.3 mg/kg                          | [3]       |
| ED50 (Mechanical<br>Hyperalgesia -<br>Carrageenan model) | Mouse (oral)  | 0.1 - 3 mg/kg (dose-<br>dependent) | [3]       |
| ED50 (Mechanical<br>Hyperalgesia - CFA<br>model)         | Mouse (oral)  | 10 mg/kg                           | [3]       |
| ED50 (Thermal<br>Hyperalgesia - CFA<br>model)            | Mouse (oral)  | 3.1 mg/kg                          | [3]       |
| ED50 (Mechanical<br>Allodynia -<br>Neuropathic pain)     | Mouse (oral)  | 1.3 mg/kg                          | [3]       |





**Table 2: Pharmacokinetic Properties of URB937 in Male** 

Rats (3 mg/kg dose)

| Parameter                | Route | Value         | Reference  |
|--------------------------|-------|---------------|------------|
| Oral Bioavailability (F) | Oral  | 36%           | [1][9][10] |
| Half-life (t1/2)         | Oral  | ~3 hours      | [1][2]     |
| Cmax (Plasma)            | Oral  | Not specified |            |
| Tmax (Plasma)            | Oral  | Not specified |            |
| Brain Levels             | Oral  | Undetectable  | [1][9]     |

**Table 3: Pharmacokinetic Properties of URB937 in Mice** 

(10 ma/ka dose)

| Parameter                   | Route         | Value     | Reference |
|-----------------------------|---------------|-----------|-----------|
| Oral Bioavailability (F)    | Oral          | 5.3%      | [3]       |
| Cmax (Plasma)               | Oral (30 min) | 123 ng/mL | [3]       |
| Plasma Concentration (24 h) | Oral          | 1.1 ng/mL | [3]       |

## **Signaling Pathway and Mechanism of Action**

The primary mechanism of action of **URB937** involves the potentiation of endogenous anandamide signaling in peripheral tissues. The following diagram illustrates this pathway.





Click to download full resolution via product page

Caption: Mechanism of action of URB937.

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

## **FAAH Activity Assay**

This protocol is adapted from studies characterizing the enzymatic activity of FAAH in the presence of inhibitors.[1][2]

Objective: To measure the inhibitory effect of **URB937** on FAAH activity in tissue homogenates.



#### Materials:

- Tissue samples (e.g., liver, brain)
- Ice-cold Tris-HCl buffer (50 mM, pH 7.5)
- Fatty acid-free bovine serum albumin (BSA)
- Anandamide (substrate)
- Anandamide-[ethanolamine-3H] (radiolabeled substrate)
- URB937 (test compound)
- Scintillation cocktail and counter

#### Procedure:

- Homogenize weighed tissue samples in ice-cold Tris-HCl buffer (1:20 w/v).
- Centrifuge the homogenates at 1000g for 10 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a standard method (e.g., bicinchoninic acid assay).
- Prepare reaction tubes containing 0.5 ml of Tris-HCl buffer with 0.05% w/v fatty acid-free BSA.
- Add tissue homogenate (e.g., 50 μg protein) to each tube.
- Add URB937 at various concentrations to the respective tubes.
- Initiate the reaction by adding 10 μM anandamide and a tracer amount of anandamide-[ethanolamine-3H] (e.g., 20,000 cpm).
- Incubate the mixture at 37°C for 30 minutes.
- Stop the reaction by adding an appropriate quenching solution (e.g., chloroform/methanol).



- Extract the aqueous phase containing the radiolabeled ethanolamine product.
- Quantify the radioactivity using a scintillation counter.
- Calculate the percentage of FAAH inhibition for each URB937 concentration and determine the IC50 value.

## Assessment of Peripheral Restriction and Brain Penetration

This workflow outlines the steps to confirm the peripherally restricted nature of **URB937**.[1][2] [6][9]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. escholarship.org [escholarship.org]
- 2. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [URB937: A Peripherally Restricted FAAH Inhibitor for Pain and Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584721#urb937-as-a-peripherally-restricted-faah-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com